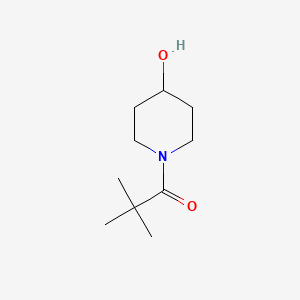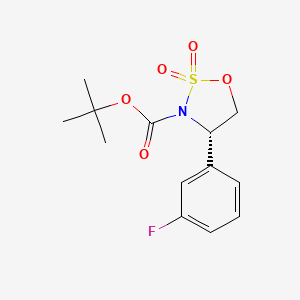
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine
Descripción general
Descripción
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine is a chemical compound that belongs to the class of heterocyclic amines It features a five-membered pyrrolidine ring attached to a 6-chloro-3,4-dihydro-2-naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-chloro-3,4-dihydro-2-naphthalenylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated naphthalenyl-pyrrolidine compounds.
Aplicaciones Científicas De Investigación
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dihydro-2-naphthyl)pyrrolidine: Similar structure but lacks the chloro substituent.
Pyrrolidine-2,5-dione derivatives: Contain a pyrrolidine ring with different functional groups.
Uniqueness
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
54670-11-0 |
|---|---|
Fórmula molecular |
C14H16ClN |
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H16ClN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2 |
Clave InChI |
XFZOWALKXPPPDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-aminopurin-9-yl)methoxy]ethylphosphonic Acid](/img/structure/B8642404.png)









